tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate
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Description
Tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a useful research compound. Its molecular formula is C15H18F3NO6S and its molecular weight is 397.37. The purity is usually 95%.
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Scientific Research Applications
As a Building Block in Organic Synthesis
The compound has been identified as a useful building block in organic synthesis. Studies have demonstrated its role in the synthesis of N-(Boc)hydroxylamines through reactions with organometallics, highlighting its utility as an N-(Boc)-protected nitrones equivalent. These transformations underscore its significance in synthesizing complex organic molecules, offering pathways to explore new chemical reactions and synthesize novel compounds (Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005).
Chemoselective Transformation of Amino Protecting Groups
Another application involves the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process highlights the compound's versatility in modifying amino protecting groups, facilitating the synthesis of N-ester type compounds. Such transformations are crucial in peptide synthesis and the modification of amino acids and proteins, offering a mild and efficient method for altering amino protecting groups (M. Sakaitani, Y. Ohfune, 1990).
Asymmetric Synthesis and Chiral Chemistry
The compound's derivatives have been utilized in asymmetric Mannich reactions, emphasizing its role in asymmetric synthesis and the creation of chiral molecules. This application is particularly important in the pharmaceutical industry, where the synthesis of chiral compounds with high purity is essential. Such methodologies allow for the production of enantiomerically pure compounds, which can lead to the development of new drugs with improved efficacy and reduced side effects (J. Yang, S. Pan, B. List, 2009).
In Catalysis and Reaction Mechanisms
Research also explores its use in catalysis, particularly in secondary benzylation reactions catalyzed by metal triflates. These studies contribute to our understanding of catalytic processes and the development of new catalysts for organic synthesis. The ability to catalyze reactions under mild conditions and with high selectivity is crucial for the synthesis of complex molecules, and such research opens new avenues for catalytic transformations (Masahiro Noji, T. Ohno, Koji Fuji, et al., 2003).
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-chromen-8-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO6S/c1-14(2,3)24-13(20)19-10-7-9-5-4-6-11(12(9)23-8-10)25-26(21,22)15(16,17)18/h4-6,10H,7-8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUJUJIXZGDUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C(=CC=C2)OS(=O)(=O)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.